
4-Chloro-5-fluorobenzene-1,2-diamine
Description
4-Chloro-5-fluorobenzene-1,2-diamine (CAS: 139512-70-2) is a halogenated aromatic diamine featuring chlorine and fluorine substituents at positions 4 and 5, respectively, on the benzene ring. This compound serves as a critical precursor in synthesizing bioactive heterocycles, particularly benzimidazoles, which are explored for their pharmacological properties. For instance, it reacts with aldehydes like 5-fluoro-2-hydroxybenzaldehyde to yield 2-(5-chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-4-fluorophenol, a Wnt/β-catenin pathway inhibitor with 64% yield under standard conditions .
Synthesis typically involves reducing nitro precursors using SnCl₂·2H₂O in ethanol under reflux, followed by alkaline extraction. However, the diamine is notably unstable, requiring immediate use in subsequent reactions to prevent degradation .
Properties
IUPAC Name |
4-chloro-5-fluorobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMPRJISGCTCDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927876 | |
Record name | 4-Chloro-5-fluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132942-81-5, 139512-70-2 | |
Record name | 4-Chloro-5-fluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5-fluorobenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluorobenzene-1,2-diamine typically involves multi-step organic reactions. One common method is the nitration of 4-chloro-5-fluoronitrobenzene, followed by reduction to yield the diamine compound. The nitration process involves treating the starting material with a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluorobenzene-1,2-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of electron-donating amino groups, which activate the benzene ring towards electrophiles.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form corresponding amines.
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Hydrogen gas with a catalyst (Pd/C) or chemical reducing agents like SnCl2.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro compounds, while nucleophilic substitution can result in the replacement of chlorine or fluorine atoms with other functional groups .
Scientific Research Applications
Organic Synthesis
4-Chloro-5-fluorobenzene-1,2-diamine serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several types of chemical reactions:
- Substitution Reactions : The chlorine and fluorine atoms can be replaced by other functional groups, leading to diverse derivatives.
- Oxidation and Reduction : The amino groups can undergo oxidation or reduction to form different derivatives.
- Cyclization : This compound can also participate in cyclization reactions to create heterocyclic compounds.
Table 1: Summary of Reactions Involving this compound
Reaction Type | Description | Common Reagents |
---|---|---|
Substitution | Replacement of halogen atoms with functional groups | Sodium hydroxide, potassium carbonate |
Oxidation | Conversion of amino groups to other functional groups | Potassium permanganate, hydrogen peroxide |
Reduction | Formation of amines from nitro or carbonyl compounds | Lithium aluminum hydride, sodium borohydride |
Cyclization | Formation of cyclic compounds | Various acid catalysts |
Pharmaceutical Applications
The compound is being investigated for its potential therapeutic applications due to its ability to interact with biological targets. It has shown promise in:
- Anticancer Research : Studies indicate that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers. For instance, certain derivatives have demonstrated IC50 values ranging from 7 to 18 µM against these cell lines .
Case Study: Cytotoxic Activity
A recent study evaluated the cytotoxic effects of several derivatives on cancer cell lines. The most active compounds displayed selective toxicity towards cancer cells while sparing normal cells:
Compound ID | Cell Line | IC50 (µM) | Selectivity Ratio |
---|---|---|---|
22 | HCT-116 | 11 | 3.1 |
46 | MCF-7 | 15 | 2 |
19 | HeLa | 18 | 4 |
These findings suggest that modifications to the basic structure can enhance anticancer properties.
Material Science
In material science, this compound is utilized in the production of advanced materials such as organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in optoelectronics.
Table 2: Applications in Material Science
Application Type | Description |
---|---|
Organic Light Emitting Diodes (OLEDs) | Used as a precursor for OLED materials due to its electronic properties |
Dyes and Pigments | Serves as a building block for synthesizing dyes and pigments |
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluorobenzene-1,2-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Yield
The electronic and steric properties of substituents significantly influence reactivity in condensation reactions. Key comparisons include:
Key Insights :
- Electron-withdrawing groups (Cl, F) enhance reactivity by polarizing the benzene ring, facilitating nucleophilic attack in cyclization reactions.
- Electron-donating groups (CH₃) reduce reactivity but may improve stability .
- Nitro groups lower yields in direct condensation but serve as intermediates for subsequent reductions .
Structural Isomerism and Positional Effects
Positional isomers exhibit distinct properties due to altered electronic environments:
- This compound vs. 3-Chloro-5-fluorobenzene-1,2-diamine (CAS: 153505-33-0):
- 4-Fluoro-5-nitrobenzene-1,2-diamine (CAS: 113269-06-0):
Biological Activity
4-Chloro-5-fluorobenzene-1,2-diamine, often encountered as its dihydrochloride salt, is a halogenated aromatic compound with significant potential in biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C6H7ClF2N2
- Molecular Weight: Approximately 233.50 g/mol
- Appearance: Typically found as a grey to light brown powder.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has shown efficacy against various bacterial strains by binding to DNA-dependent RNA polymerase, which inhibits transcription and replication processes .
Table 1: Antimicrobial Efficacy Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
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Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Studies have demonstrated significant cytotoxic activity against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells.
Case Study: Cytotoxic Activity
A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The results indicated:
- IC50 Values:
- HCT-116: 11 µM
- MCF-7: 17 µM
- HeLa: 15 µM
These findings suggest that the compound exhibits selective toxicity towards cancer cells compared to normal cells, indicating its potential as a therapeutic agent .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound can bind to the active sites of specific enzymes, inhibiting their activity.
- Receptor Modulation: It interacts with cellular receptors, affecting signaling pathways that regulate cell proliferation and apoptosis.
- Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways leading to cell death.
Research Applications
This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its derivatives are being explored for enhanced biological activities and specificity in targeting disease mechanisms.
Table 2: Research Applications
Application Area | Description |
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Organic Synthesis | Used as a precursor in the synthesis of complex molecules. |
Medicinal Chemistry | Investigated for potential drug development targeting bacterial infections and cancer. |
Industrial Chemistry | Utilized in the production of dyes and pigments. |
Q & A
Q. Basic
- PPE : Use nitrile gloves, lab coats, and safety goggles. For vapor exposure, employ NIOSH-approved respirators with organic vapor cartridges .
- Ventilation : Work in fume hoods with ≥100 fpm face velocity. Install local exhaust systems for bulk handling.
- Spill Management : Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination .
- Storage : Keep in amber glass bottles under nitrogen at 2–8°C to prevent oxidation and degradation .
How can computational modeling predict the reactivity of this compound in novel reactions?
Q. Advanced
- Quantum Chemical Calculations : Use Density Functional Theory (DFT) to map reaction pathways and transition states. Software like Gaussian or ORCA can predict activation energies and regioselectivity in substitution reactions .
- COMSOL Multiphysics : Simulate reaction kinetics under varying temperatures/pressures. Integrate AI-driven models (e.g., neural networks) to optimize parameters like solvent polarity and catalyst loading .
- ICReDD Framework : Combine computational predictions with high-throughput experimentation to validate reactivity, reducing trial-and-error cycles by 60–70% .
What experimental design strategies optimize reaction conditions for derivatives of this compound?
Q. Advanced
- Factorial Design : Test interactions between variables (e.g., temperature, catalyst concentration, solvent ratio). A 2 factorial design identifies significant factors affecting yield .
- Orthogonal Arrays : Use Taguchi methods to reduce experimental runs while maximizing data resolution. For example, optimize coupling reactions by varying pH, stoichiometry, and reaction time .
- Response Surface Methodology (RSM) : Model nonlinear relationships using Central Composite Design (CCD) to pinpoint optimal conditions for diamine functionalization .
How do researchers resolve contradictions in reported physicochemical properties of halogenated diamines?
Q. Advanced
- Meta-Analysis : Cross-reference data from PubChem, Reaxys, and peer-reviewed studies. Use statistical tools (e.g., Grubbs’ test) to identify outliers in reported melting points or solubility .
- Reproducibility Studies : Replicate experiments under standardized conditions (e.g., IUPAC guidelines for solubility measurements).
- Advanced Characterization : Employ DSC for precise melting range analysis and X-ray crystallography to resolve structural ambiguities .
What methodologies enable the study of reaction mechanisms involving this compound as a precursor?
Q. Advanced
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in nucleophilic aromatic substitution reactions.
- In Situ Spectroscopy : Monitor intermediates via FTIR or Raman spectroscopy during reactions. For example, track imine formation in Schiff base syntheses .
- Computational Mechanistic Studies : Combine DFT with molecular dynamics simulations to visualize electron transfer pathways and steric effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.